

An In-depth Technical Guide to 1,1'-Carbonyldipiperidine as a Phosgene Substitute

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Compound of Interest

Compound Name: **1,1'-Carbonyldipiperidine**

Cat. No.: **B1361384**

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Abstract

Phosgene (COCl_2) is a cornerstone reagent in industrial and laboratory-scale organic synthesis for the introduction of carbonyl moieties. However, its extreme toxicity and gaseous nature present significant handling challenges and safety risks.^[1] This has necessitated the development of safer, solid phosgene substitutes. This technical guide provides a comprehensive overview of **1,1'-Carbonyldipiperidine** (CDP), a stable, crystalline solid that serves as a highly effective and safer alternative to phosgene for the synthesis of ureas, carbamates, carbonates, and other carbonyl-containing compounds. We will explore its synthesis, physicochemical properties, and reaction mechanisms, and provide detailed, field-proven protocols for its application in modern drug discovery and development.

The Imperative for Phosgene Substitution

Phosgene is an indispensable C1 building block, but its utility is overshadowed by its severe hazards. As a volatile and acutely toxic gas, it requires specialized equipment and stringent safety protocols, limiting its accessibility for many research laboratories.^[2] The development of solid, non-volatile phosgene equivalents that can be handled with standard laboratory techniques without compromising reactivity is a critical goal in green and sustainable chemistry. While reagents like diphosgene and triphosgene offer improvements in handling, they can still decompose to release phosgene, particularly under thermal or nucleophilic conditions.^[3] Other substitutes like 1,1'-Carbonyldiimidazole (CDI) are effective but can have different reactivity profiles.^[4] **1,1'-Carbonyldipiperidine** (CDP) emerges as a compelling alternative, offering a balance of high reactivity, enhanced safety, and ease of handling.

Physicochemical Profile and Synthesis of 1,1'-Carbonyldipiperidine (CDP)

CDP is a stable, non-volatile, crystalline solid, which makes it significantly easier and safer to store, weigh, and handle compared to gaseous phosgene or even liquid diphosgene.[5][6]

Key Properties

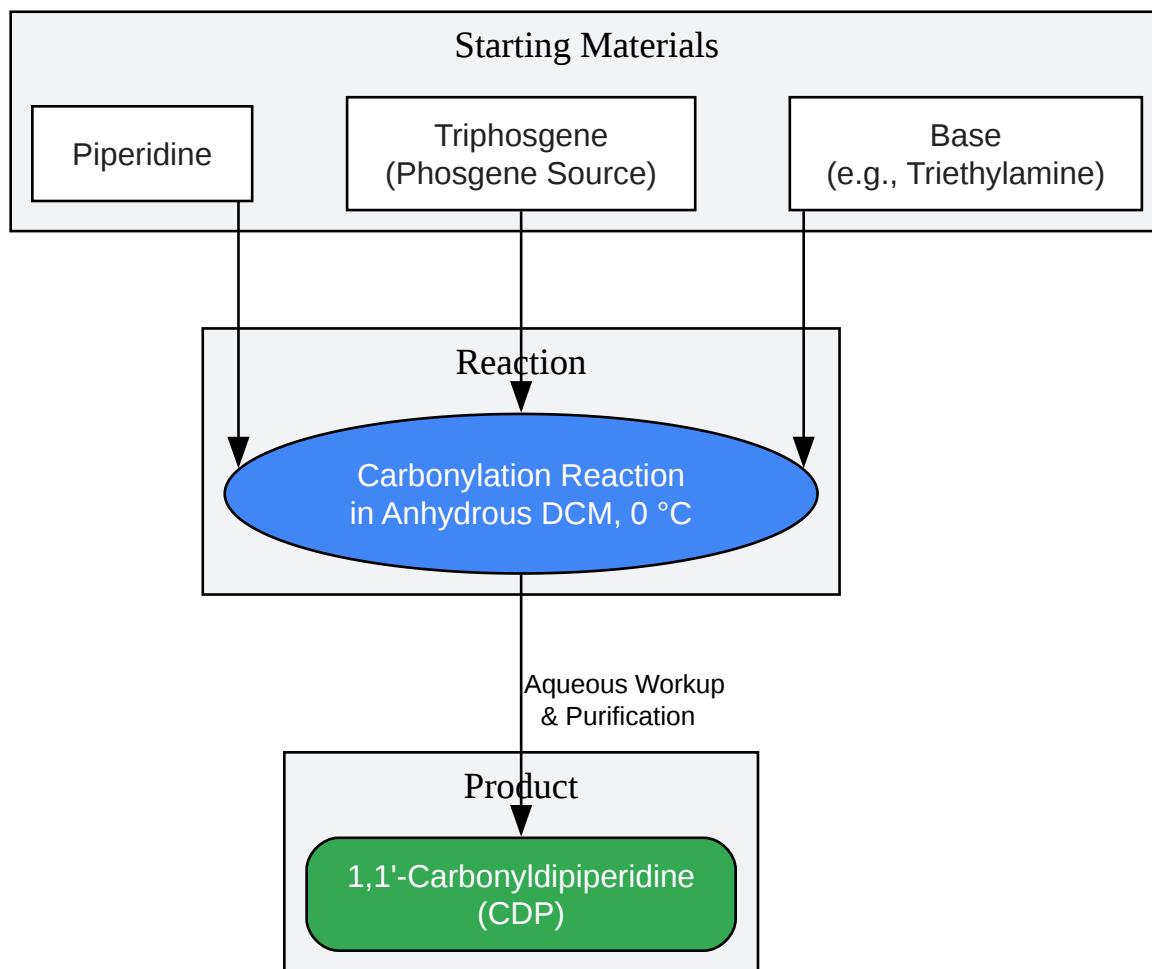
A summary of the essential physicochemical properties of CDP is presented below.

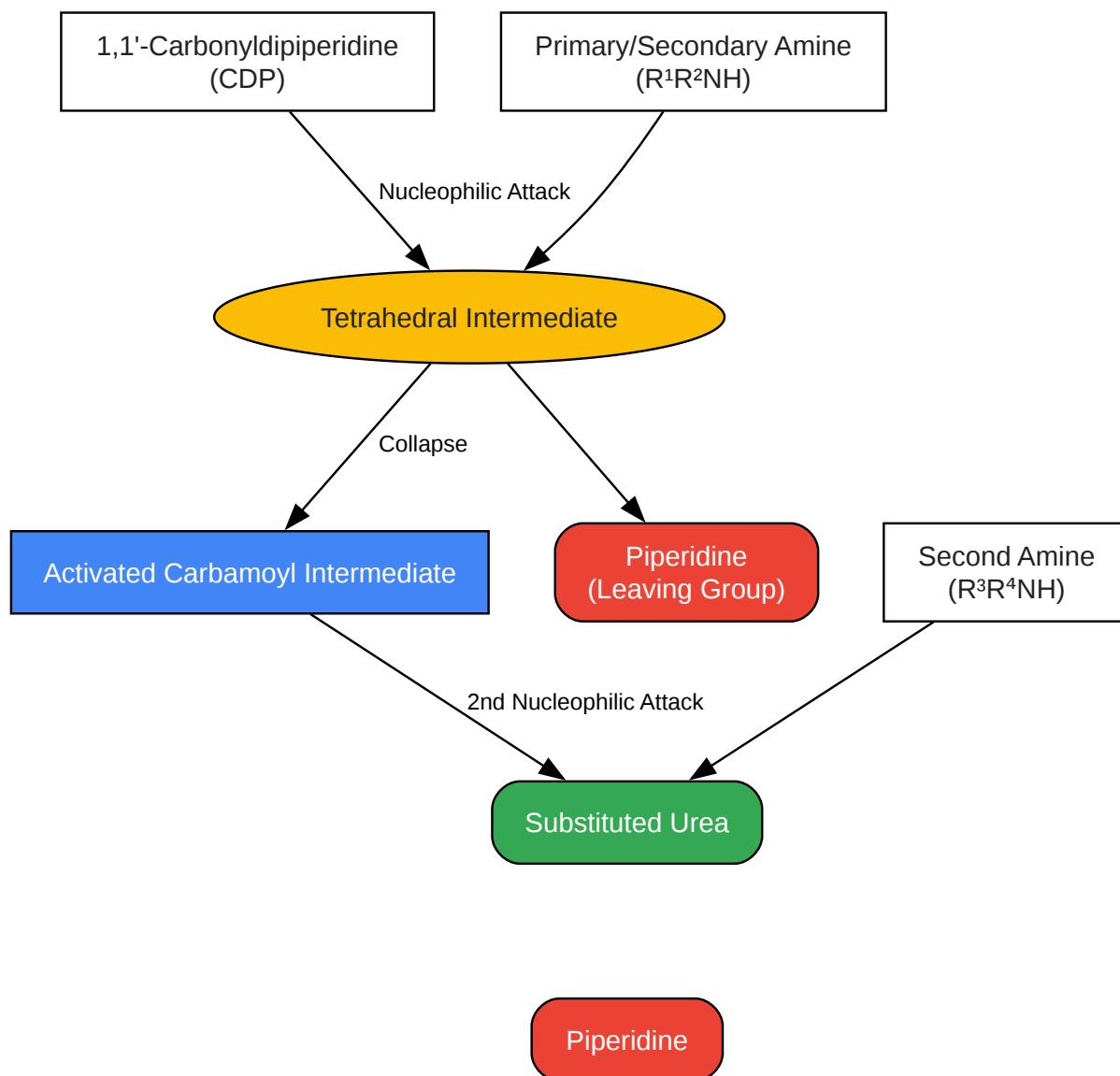
Property	Value	Reference
IUPAC Name	dipiperidin-1-ylmethanone	N/A
Synonyms	1,1'-Dicarbonyldipiperidine	[5]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O	N/A
Molecular Weight	196.29 g/mol	N/A
Appearance	White to off-white crystalline solid	[5]
Melting Point	65-68 °C	N/A
Solubility	Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene	[5][6]

Synthesis of 1,1'-Carbonyldipiperidine

The most common and efficient synthesis of CDP involves the reaction of piperidine with a phosgene equivalent, such as triphosgene. The use of triphosgene is advantageous as it is a stable solid that is safer to handle than phosgene gas.[5]

Diagram 1: Synthetic Workflow for 1,1'-Carbonyldipiperidine





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Sources

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